N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride
Overview
Description
DDP-38003 (dihydrochloride) is a novel, orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1). It has an IC50 value of 84 nanomolar, making it a potent inhibitor.
Preparation Methods
The synthesis of DDP-38003 (dihydrochloride) involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as cyclization, amination, and coupling reactions. The final product is obtained by the reaction of the intermediate with hydrochloric acid to form the dihydrochloride salt .
This may include the use of advanced techniques such as continuous flow synthesis and process intensification .
Chemical Reactions Analysis
DDP-38003 (dihydrochloride) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents into the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
DDP-38003 (dihydrochloride) has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of histone demethylases and their role in gene regulation.
Biology: Researchers use this compound to investigate the biological functions of KDM1A and its involvement in various cellular processes.
Medicine: DDP-38003 (dihydrochloride) is being explored as a potential therapeutic agent for the treatment of cancers, particularly those that are resistant to conventional therapies.
Industry: It is used in the development of new drugs and therapeutic strategies targeting epigenetic regulators
Mechanism of Action
The mechanism of action of DDP-38003 (dihydrochloride) involves the inhibition of histone lysine-specific demethylase 1A (KDM1A). This enzyme is responsible for the demethylation of histone proteins, which plays a crucial role in the regulation of gene expression. By inhibiting KDM1A, DDP-38003 (dihydrochloride) prevents the removal of methyl groups from histones, leading to changes in chromatin structure and gene expression. This can result in the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
DDP-38003 (dihydrochloride) is unique compared to other similar compounds due to its high potency and oral bioavailability. Similar compounds include:
GSK-LSD1 dihydrochloride: Another potent inhibitor of KDM1A with an IC50 value of 16 nanomolar.
OG-L002: A selective LSD1 inhibitor with an IC50 value of 20 nanomolar.
(rel)-Tranylcypromine D5 hydrochloride: An irreversible, nonselective inhibitor of monoamine oxidase used in the treatment of depression
These compounds share similar mechanisms of action but differ in their potency, selectivity, and therapeutic applications. DDP-38003 (dihydrochloride) stands out due to its specific inhibition of KDM1A and its potential as an oral anticancer agent .
Properties
IUPAC Name |
N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O.2ClH/c1-24-10-12-25(13-11-24)18-8-4-16(5-9-18)21(26)23-17-6-2-15(3-7-17)19-14-20(19)22;;/h2-9,19-20H,10-14,22H2,1H3,(H,23,26);2*1H/t19-,20+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSFENIQYFFMGC-HUQPAIQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4CC4N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[C@@H]4C[C@H]4N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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